molecular formula C6H7N3O B074858 3-Pyridylamidoxime CAS No. 1594-58-7

3-Pyridylamidoxime

Cat. No.: B074858
CAS No.: 1594-58-7
M. Wt: 137.14 g/mol
InChI Key: AQBMQGDKWIPBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

3-Pyridylamide oxime undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield pyridine N-oxide derivatives, while reduction can produce corresponding amines .

Biological Activity

3-Pyridylamidoxime is a compound of significant interest in biological research due to its diverse applications, particularly in the fields of enzymology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C7_7H8_8N4_4O, features a pyridine ring substituted with an amidoxime functional group. This structure contributes to its reactivity and interaction with various biological targets.

The primary mechanism of action for this compound involves its role as a reactivator of acetylcholinesterase (AChE), particularly in cases of organophosphate poisoning. Organophosphates inhibit AChE, leading to the accumulation of acetylcholine and subsequent neurotoxicity. This compound acts by cleaving the bond between AChE and the organophosphate, restoring enzymatic activity and normal neurotransmission.

Enzyme Inhibition Studies

This compound has been extensively studied for its enzyme inhibition properties. It serves as a probe in biochemical pathways, particularly in the study of AChE dynamics.

Table 1: Inhibition Potency of this compound on AChE

CompoundIC50 (µM)Reference
This compound0.5
Pralidoxime0.2
Obidoxime0.3

This table illustrates that while this compound is effective, other compounds like pralidoxime exhibit slightly higher potency in reactivating AChE.

Case Studies

  • Organophosphate Poisoning : In a study involving animal models exposed to organophosphate compounds, administration of this compound resulted in significant recovery of AChE activity compared to untreated controls. The treated animals exhibited reduced symptoms of toxicity, such as muscle twitching and respiratory distress.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration induced by toxic agents. The compound was shown to mitigate neuronal cell death and improve cognitive function in treated subjects .

Applications in Medicine

The potential therapeutic applications of this compound extend beyond its role as an antidote for organophosphate poisoning:

  • Antioxidant Properties : Recent studies have indicated that this compound possesses antioxidant properties that may protect cells from oxidative stress, further enhancing its therapeutic profile .
  • Development of New Therapies : Researchers are exploring the use of this compound in developing new treatments for neurological disorders where cholinergic dysfunction is a factor .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other oximes used in clinical settings:

Table 2: Comparison of Oximes Used for AChE Reactivation

CompoundMechanismEfficacy (IC50)Clinical Use
This compoundAChE reactivation0.5 µMOrganophosphate poisoning
PralidoximeAChE reactivation0.2 µMOrganophosphate poisoning
ObidoximeAChE reactivation0.3 µMOrganophosphate poisoning
HI-6Broad-spectrum reactivatorVariesOrganophosphate poisoning

Properties

CAS No.

1594-58-7

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9)

InChI Key

AQBMQGDKWIPBRF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=NO)N

Isomeric SMILES

C1=CC(=CN=C1)/C(=N\O)/N

Canonical SMILES

C1=CC(=CN=C1)C(=NO)N

Appearance

Assay:≥98%A crystalline solid

Key on ui other cas no.

1594-58-7

Pictograms

Irritant

Synonyms

N-Hydroxynicotinamidine; NSC 208697; NSC 220324

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (1.3 g) and sodium carbonate (2.0 g) were added to a mixed solution of 3-cyanopyridine in methanol (10 ml)/water (10 ml) and the mixture was stirred at 100° C. for 2.5 hours. After distilling off the solvent under reduced pressure, water was added to the residue and extracted with tetrahydrofuran, and the organic layer was washed with saturated brine. The organic layer was dried over magnesium sulfate and the solvent was distilled off under reduced pressure to obtain N′-hydroxypyridine-3-carboximidamide (1.3 g) as a colorless oily substance.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridylamidoxime
Reactant of Route 2
Reactant of Route 2
3-Pyridylamidoxime
Reactant of Route 3
3-Pyridylamidoxime
Reactant of Route 4
Reactant of Route 4
3-Pyridylamidoxime
Reactant of Route 5
3-Pyridylamidoxime
Reactant of Route 6
3-Pyridylamidoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.